REACTION_CXSMILES
|
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].C(Cl)Cl.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[CH3:20]>CCCCCC>[Br:12][C:13]1[CH:18]=[C:17]([N+:7]([O-:8])=[O:6])[C:16]([F:19])=[CH:15][C:14]=1[CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.O=[N+]=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)F)C
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 4.5 h
|
Duration
|
4.5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 18.3 g of crude product
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C.
|
Type
|
CUSTOM
|
Details
|
the hexane was decanted away from the resulting solid
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.77 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |